molecular formula C9H20N+ B14738905 Cyclohexyl-trimethyl-azanium CAS No. 3237-34-1

Cyclohexyl-trimethyl-azanium

Cat. No.: B14738905
CAS No.: 3237-34-1
M. Wt: 142.26 g/mol
InChI Key: HCKMSHYCAFVSGW-UHFFFAOYSA-N
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Description

Cyclohexyl-trimethyl-azanium (CAS: 24449-19-2) is a quaternary ammonium compound characterized by a cyclohexyl group bonded to a nitrogen atom substituted with three methyl groups. It is commonly encountered as a salt, such as the 4-methylbenzenesulfonate (tosylate) or chloride derivative (CAS: 7143-10-4).

Properties

CAS No.

3237-34-1

Molecular Formula

C9H20N+

Molecular Weight

142.26 g/mol

IUPAC Name

cyclohexyl(trimethyl)azanium

InChI

InChI=1S/C9H20N/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/q+1

InChI Key

HCKMSHYCAFVSGW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-trimethyl-azanium can be synthesized through the quaternization of N,N-dimethylcyclohexylamine with methyl iodide. The reaction typically occurs in a solvent such as methanol or dichloromethane at room temperature. The reaction is as follows: [ \text{N,N-dimethylcyclohexylamine} + \text{methyl iodide} \rightarrow \text{this compound iodide} ]

Industrial Production Methods

Industrial production of this compound involves similar quaternization reactions but on a larger scale. The process includes the recovery and purification of the product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-trimethyl-azanium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the quaternary ammonium group.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can replace the iodide ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while substitution with hydroxide ions can yield this compound hydroxide.

Scientific Research Applications

Cyclohexyl-trimethyl-azanium has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It can be used in the preparation of biological buffers and reagents.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexyl-trimethyl-azanium involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group allows it to interact with negatively charged molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions enable it to act as a catalyst or stabilizing agent in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs and functional derivatives identified in the provided evidence.

Structural Analogs and Derivatives

Compound Name CAS Number Key Features Notable Differences
Cyclohexyl-trimethyl-azanium (tosylate) 24449-19-2 Cyclohexyl group + trimethylazanium core; tosylate counterion Tosylate enhances solubility in organic solvents compared to chloride salts .
Cyclohexyl(triphenyl)arsanium chloride 7143-10-4 Cyclohexyl group + triphenylarsanium core; chloride counterion Arsenic replaces nitrogen, increasing toxicity and altering redox properties .
[4-(Azaniumylmethyl)cyclohexyl]methylazanium Not specified Dual azanium groups on cyclohexane; methyl linkers Higher charge density (+2) may limit membrane permeability compared to mono-ammoniums .
1-((2,6-dimethylanilino)carbonyl-methyl)-piperazine Not specified Piperazine backbone with aromatic substitution Neutral tertiary amine vs. quaternary ammonium; distinct pH-dependent reactivity .

Functional Group Analysis

  • Cyclohexyl Group : Present in all listed compounds, this moiety enhances steric shielding and hydrophobicity. In this compound, this may reduce nucleophilic attack on the nitrogen center compared to linear alkyl analogs.
  • Azanium vs.
  • Counterion Effects: The tosylate salt of this compound offers better thermal stability and solubility in nonpolar media compared to chloride salts, which are more hygroscopic .

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